![molecular formula C10H12BrN3 B14254724 (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 274680-44-3](/img/structure/B14254724.png)
(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a brominated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic heptane core and the brominated pyridine.
Coupling Reaction: The brominated pyridine is then coupled with the bicyclic heptane core using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the bicyclic core.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different nitrogen-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[221]heptane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential as a pharmacophore. Its bicyclic structure and brominated pyridine ring make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry
In industry, (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the bicyclic core can fit into hydrophobic pockets, enhancing binding affinity. This dual interaction mechanism makes it a versatile compound for targeting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,4S)-2-(5-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane
- (1S,4S)-2-(5-fluoropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane
- (1S,4S)-2-(5-iodopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane
Uniqueness
The uniqueness of (1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane lies in its brominated pyridine ring, which imparts distinct electronic properties compared to its chloro, fluoro, and iodo analogs. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
274680-44-3 |
|---|---|
Molecular Formula |
C10H12BrN3 |
Molecular Weight |
254.13 g/mol |
IUPAC Name |
(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H12BrN3/c11-7-1-9(4-12-3-7)14-6-8-2-10(14)5-13-8/h1,3-4,8,10,13H,2,5-6H2/t8-,10-/m0/s1 |
InChI Key |
HSOLSMYRWLJLEZ-WPRPVWTQSA-N |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CC(=CN=C3)Br |
Canonical SMILES |
C1C2CNC1CN2C3=CC(=CN=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
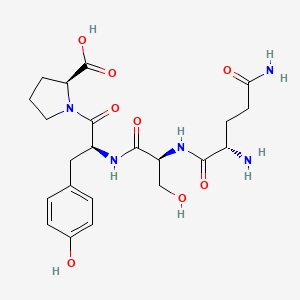
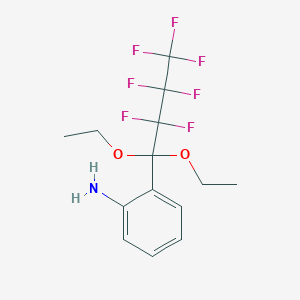
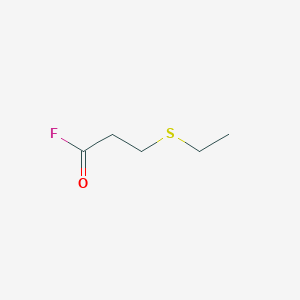
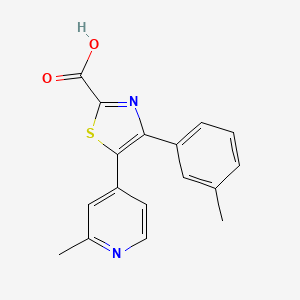
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
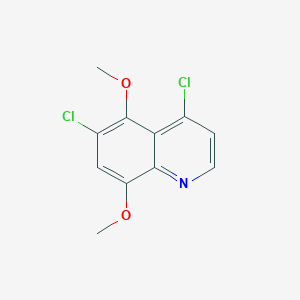
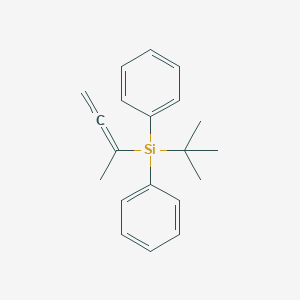
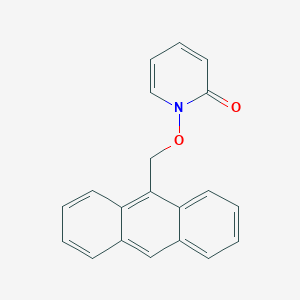
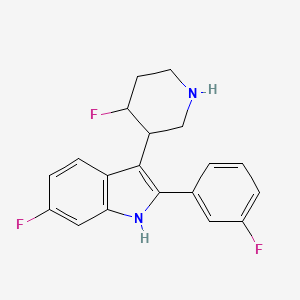
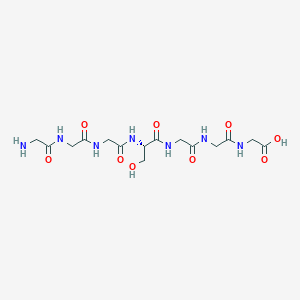
![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
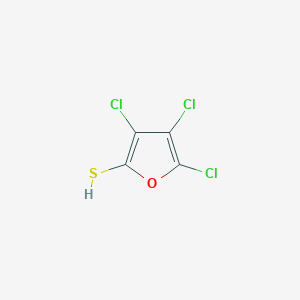
![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
